molecular formula C9H12ClNO2 B1376315 (S)-2-amino-2-phenylpropanoic acid hydrochloride CAS No. 84570-49-0

(S)-2-amino-2-phenylpropanoic acid hydrochloride

Cat. No.: B1376315
CAS No.: 84570-49-0
M. Wt: 201.65 g/mol
InChI Key: JLVPLCVIBPZJQG-FVGYRXGTSA-N
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Description

(S)-2-amino-2-phenylpropanoic acid hydrochloride ( 84570-49-0) is a chiral non-proteinogenic amino acid derivative of the phenylpropionic acid class . With a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . The core phenylpropionic acid structure is a prominent scaffold in pharmaceutical agents, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . The free carboxylic acid group in these molecules is a critical pharmacophore, often interacting with amino acid residues like Arg120 in enzyme active sites to exert anti-inflammatory effects through cyclooxygenase (COX) inhibition . As a phenylalanine analogue, this compound and its derivatives are of significant interest for designing novel bioactive molecules . Research into similar S-(-)-2-amino-2-methyl-3-phenylpropanoic acid has demonstrated potential anti-inflammatory and antinociceptive properties in preclinical models, suggesting the utility of this chemical class in developing new therapeutic agents . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental protocols. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, as this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

(2S)-2-amino-2-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVPLCVIBPZJQG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Transformation via N-Phthaloyl Derivatives

A prominent method reported in the literature involves the asymmetric transformation of racemic N-phthaloyl derivatives of 3-amino-2-phenylpropanoic acid to obtain the (S)-enantiomer with high stereoselectivity.

  • Starting Material : Racemic N-phthaloyl protected amino acid, synthesized from phenylacetic benzyl ester and N-bromomethylphthalimide.
  • Key Step : Addition of (R)-pantolactone to the N-phthaloyl derivative at controlled temperature (typically room temperature) to form an N-phthalyl-(S,R)-amino acid pantolactonyl ester.
  • Yield and Stereoselectivity : High chemical yield (~88%) and diastereomeric excess (~94%) achieved.
  • Hydrolysis : Acidic hydrolysis (e.g., reflux with 6 N HCl and acetic acid) removes protecting groups without racemization, yielding optically pure (S)-amino acid.
  • Characterization : Confirmed by NMR and optical rotation measurements consistent with literature values.

This method is effective for producing enantiomerically pure (S)-2-amino-2-phenylpropanoic acid suitable for further conversion to the hydrochloride salt.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Alternative synthetic strategies employ chiral auxiliaries or catalysts to induce stereoselectivity:

  • Use of Boc-protected amino acid intermediates (e.g., Boc-L-alanine) coupled with phenyl derivatives under anhydrous conditions.
  • Asymmetric hydrogenation or enzymatic resolution techniques.
  • Reaction monitoring by chiral HPLC to ensure enantiomeric excess above 98%.

These approaches provide controlled stereochemistry and scalability for industrial applications.

Hydrochloride Salt Formation

The final step in preparation is conversion of the free (S)-amino acid to its hydrochloride salt:

  • Treatment of the free amino acid with hydrochloric acid in an organic solvent (e.g., diethyl ether or ethanol).
  • Reflux or stirring under controlled temperature conditions to ensure complete salt formation.
  • Isolation by filtration and recrystallization from ethanol/water mixtures to enhance purity.
  • Storage under inert atmosphere at low temperature (2–8°C) to maintain stability.
  • Use of batch or continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time.
  • Purification by crystallization, filtration, and chromatographic techniques to obtain high-purity product.
  • Process controls to maintain enantiomeric purity and minimize impurities.
  • Stability protocols involving moisture exclusion and light protection to prevent degradation.
Preparation Step Description Key Conditions/Notes Yield/Selectivity
Racemic N-phthaloyl derivative synthesis From phenylacetic benzyl ester and N-bromomethylphthalimide Controlled temperature, organic solvents High yield (~88%)
Asymmetric transformation Addition of (R)-pantolactone to N-phthaloyl derivative Room temperature, monitored by TLC/NMR Diastereomeric excess ~94%
Acidic hydrolysis Reflux with 6 N HCl and acetic acid 4–5 hours reflux, avoids racemization Optically pure (S)-amino acid
Hydrochloride salt formation Treatment with HCl in organic solvent Reflux or stirring, recrystallization High purity, stable salt
Industrial scale synthesis Batch/continuous flow reactors, purification steps Process optimization for yield and purity High yield and enantiomeric purity
  • NMR Spectroscopy : ¹H NMR confirms the characteristic proton signals of the amino acid backbone and phenyl ring.
  • Chiral HPLC : Used to verify enantiomeric excess, typically >98% for the (S)-enantiomer.
  • Optical Rotation : Matches literature values for (S)-configuration, confirming stereochemistry.
  • Mass Spectrometry : Confirms molecular weight consistent with C₉H₁₂NO₂·HCl.
  • Stability Studies : Storage at 2–8°C under inert atmosphere preserves integrity for over 24 months without racemization or degradation.

The preparation of (S)-2-amino-2-phenylpropanoic acid hydrochloride relies on stereoselective synthetic routes, notably asymmetric transformation of N-protected intermediates, followed by controlled hydrolysis and salt formation. Industrial processes optimize these methods using advanced reactors and purification techniques to ensure high yield, purity, and enantiomeric excess. Analytical characterization and stability protocols support the compound’s reliable production for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

(S)-2-amino-2-phenylpropanoic acid hydrochloride serves as a chiral building block in organic synthesis. It is essential for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in drug development.

Biochemistry

In biochemical research, this compound is utilized to study protein interactions and enzyme activity . It aids in understanding metabolic pathways and cellular functions, providing insights into how amino acids influence biological processes.

Medicine

The compound has been investigated for potential therapeutic applications:

  • Neurological Disorders: Its structural similarity to neurotransmitters makes it a candidate for drug development targeting conditions such as depression and anxiety.
  • Immunomodulation: Studies indicate that this compound may exhibit immunosuppressive effects, making it relevant in organ transplantation research.

Neuroscience

Research in neuroscience highlights its role in studying neurotransmitter systems. The compound contributes to understanding synaptic transmission mechanisms and exploring potential treatments for mental health disorders .

Analytical Chemistry

In analytical chemistry, this compound is employed to quantify amino acids in biological samples. This application is vital for nutritional studies and clinical diagnostics .

Case Studies

Study FocusFindingsReference
Anticonvulsant ActivityDemonstrated promising anticonvulsant activity; further studies needed on mechanisms of action.
Immunomodulatory EffectsShowed potential as an immunosuppressive agent by decreasing lymphocyte counts in models.
Neurotransmitter SystemsContributed to understanding synaptic transmission related to mental health treatments.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

    Pathways: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (S)-2-amino-2-phenylpropanoic acid hydrochloride and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound C₉H₁₂ClNO₂ 201.65 Phenyl group at β-position, hydrochloride salt
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid HCl (2137036-84-9) C₁₅H₁₆ClN₃O₂ 305.76 Diazenyl-phenyl group, extended aromaticity
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid HCl (1065638-25-6) C₁₁H₁₂ClFN₂O₂ 258.68 5-Fluoroindole moiety, heterocyclic structure
2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid HCl (1334145-95-7) C₁₂H₁₇ClN₂O₃ 272.73 Amide linkage, methyl-substituted amino group
(2S)-1-aminopropan-2-ylamine dihydrochloride (1799374-54-1) C₅H₁₄Cl₂F₂N₂ 223.09 Diamine structure, difluoroethyl group, dihydrochloride

Key Observations :

  • Aromaticity vs.
  • Substituent Effects : Fluorine in the indole derivative () enhances metabolic stability and electronegativity, whereas the diazenyl group () may confer photoresponsive properties .
  • Salt Forms: The dihydrochloride salt in increases solubility but may alter crystallization behavior compared to mono-hydrochloride salts .

Biological Activity

(S)-2-amino-2-phenylpropanoic acid hydrochloride, commonly known as phenylalanine, is an essential amino acid that plays a critical role in various biological processes. This compound is not only a building block for proteins but also serves as a precursor for several neurotransmitters and hormones. Understanding its biological activity is crucial for its applications in nutrition, pharmacology, and therapeutic interventions.

  • Molecular Formula : C9H11NO2·HCl
  • Molecular Weight : 195.65 g/mol
  • IUPAC Name : (S)-2-amino-2-phenylpropanoic acid

(S)-2-amino-2-phenylpropanoic acid exerts its biological effects through various mechanisms:

  • Neurotransmitter Precursor : It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, influencing mood and cognitive functions.
  • Protein Synthesis : As an amino acid, it is integral to protein synthesis, impacting muscle growth and repair.
  • Metabolic Pathways : It participates in metabolic pathways that regulate energy production and fat metabolism.

1. Neuroprotective Effects

Research indicates that phenylalanine has neuroprotective properties. It promotes the synthesis of catecholamines, which are vital for neuronal function. A study demonstrated that supplementation with phenylalanine improved cognitive performance in individuals with cognitive decline .

2. Antimicrobial Activity

Phenylalanine derivatives have shown potential antimicrobial activity against various bacterial strains. For instance, certain synthesized derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Properties

Phenylalanine has been linked to anti-inflammatory effects through its role in modulating cytokine production. This activity may contribute to its therapeutic potential in inflammatory diseases .

Case Study 1: Cognitive Enhancement

A double-blind placebo-controlled trial investigated the effects of phenylalanine supplementation on cognitive function in elderly participants. Results indicated that those receiving phenylalanine showed improved memory recall and attention compared to the placebo group .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of phenylalanine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Research Findings Summary

StudyFocusFindings
Cognitive FunctionImproved memory recall with supplementation
Antimicrobial ActivitySignificant inhibition against bacterial strains
InflammationModulation of cytokines indicating anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for (S)-2-amino-2-phenylpropanoic acid hydrochloride, and how can reaction conditions be optimized for higher yield?

The synthesis typically begins with L-alanine or serine derivatives as starting materials, followed by introducing the phenyl group via nucleophilic substitution or coupling reactions. Key steps include protecting the amino group (e.g., using Boc chemistry) and optimizing reaction parameters such as temperature (50–80°C) and solvent polarity (e.g., DMF or THF). Purification via recrystallization in ethanol/HCl mixtures improves yield (≥75%) and enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and detects chiral impurities, while High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric excess. Mass spectrometry (ESI-MS) validates molecular weight, and X-ray crystallography provides absolute configuration verification .

Q. What chromatographic methods are recommended for separating enantiomeric impurities during synthesis?

Reverse-phase HPLC using a C18 column (acetonitrile/0.1% TFA in water gradient) effectively separates enantiomers. Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline resolution, with retention times adjusted by modifying mobile phase pH (3.5–5.0) .

Q. What are the critical parameters to consider when designing a stability study under various pH and temperature conditions?

Monitor degradation kinetics using accelerated stability testing (40°C/75% RH) over 4–8 weeks. Analyze samples via HPLC to quantify hydrolysis products (e.g., free amino acid or phenyl derivatives). Buffer systems (pH 1.2–7.4) simulate gastric/physiological conditions, while Arrhenius plots predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound in different solvent systems?

Conflicting solubility data often arise from polymorphic variations or residual solvents. Use dynamic light scattering (DLS) to assess particle size distribution and differential scanning calorimetry (DSC) to identify polymorphs. Solubility should be measured via gravimetric analysis in degassed solvents (e.g., water, DMSO) under controlled humidity .

Q. What strategies are employed to investigate the compound's potential as a chiral building block in asymmetric synthesis?

Evaluate its utility in Ugi or Strecker reactions by comparing diastereomeric excess (de) using chiral GC or HPLC. Computational studies (DFT) predict transition-state energetics, while kinetic resolution experiments with lipases (e.g., CAL-B) assess enantioselectivity .

Q. How can in silico modeling predict the compound's interaction with biological targets, and what validation methods are recommended?

Molecular docking (AutoDock Vina) simulates binding to enzymes like aminotransferases. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) and circular dichroism (CD) to confirm conformational changes. In vitro enzyme inhibition assays (IC₅₀) correlate computational and experimental data .

Q. What experimental approaches can elucidate the compound's role in modulating amino acid metabolism pathways?

Isotopic labeling (¹⁵N or ¹³C) tracks incorporation into metabolic intermediates via LC-MS. Knockout cell lines (e.g., CRISPR-Cas9) identify pathway dependencies, while metabolomics (GC-TOF/MS) quantifies changes in downstream metabolites like phenylpyruvate or glutamate .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray for structural conflicts) .
  • Advanced Characterization : Combine synchrotron XRD and solid-state NMR to resolve crystalline vs. amorphous phase discrepancies .
  • Biological Applications : Use SPR and isothermal titration calorimetry (ITC) for thermodynamic profiling of target interactions .

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